Barium carbonate

Descripción general

Descripción

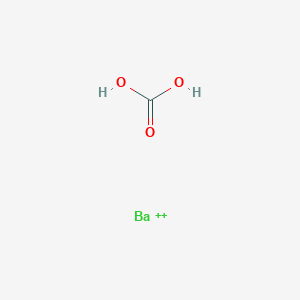

Barium carbonate (BaCO₃) is a white, odorless, heavy metal carbonate with a density of 4.29 g/cm³ and a molar mass of 197.34 g/mol . It occurs naturally as the mineral witherite and is industrially synthesized via reactions such as barium sulfate (barite) with pet coke or sodium carbonate with barium sulfide . Key properties include:

- Solubility: Insoluble in water but soluble in most acids (except sulfuric acid) .

- Thermal stability: Melts at 811°C and decomposes at 1,360°C, releasing carbon dioxide .

- Toxicity: Classified as an A4 carcinogen (suspected human carcinogen) by ACGIH, causing hypokalemia, muscle paralysis, and cardiovascular effects upon ingestion or inhalation .

This compound is widely used in:

- Glass and ceramics: Enhances refractive index and luster in specialty glass ; serves as a precursor for barium titanate sols in ceramic inkjet printing .

- Radiation shielding: Effective in composites for X-ray shielding due to its high atomic weight and stability .

- Chemical synthesis: Intermediate for producing other barium compounds (e.g., BaCl₂) .

Métodos De Preparación

Barium Sulfide Carbonation Method

The barium sulfide carbonation method is a conventional industrial approach that leverages the reaction between barium sulfide (BaS) and carbon dioxide (CO₂). This process begins with the reduction of barium sulfate (BaSO₄) with coal in a reducing atmosphere at temperatures exceeding 1000°C to produce BaS . The subsequent carbonation step involves bubbling CO₂ through an aqueous BaS slurry, yielding BaCO₃ and hydrogen sulfide (H₂S) as a byproduct:

2 + \text{H}2\text{O} \rightarrow \text{BaCO}3 + \text{H}2\text{S} \quad

Key Process Parameters:

-

CO₂ Flow Rate: 250–300 mL/min to ensure complete conversion .

-

Filtration and Drying: Post-reaction slurry is filtered to remove unreacted BaS, followed by paddle drying at 80–120°C to achieve a moisture content below 0.5% .

Advantages and Limitations:

While cost-effective for bulk production, this method generates H₂S, necessitating gas scrubbing systems. Product purity typically reaches 98–99%, with strontium impurities below 50 ppm .

Hydroxide Carbonation Method for High-Purity BaCO₃

High-purity this compound (≥99.5%) is synthesized via the hydroxide carbonation method, which employs barium hydroxide octahydrate (Ba(OH)₂·8H₂O) and CO₂ under controlled conditions. This method is detailed in a 2012 patent that emphasizes low strontium content (<10 ppm) and large specific surface areas (15–25 m²/g) .

Synthesis Steps:

-

Ice-Water Bath Preparation: Ba(OH)₂·8H₂O is dissolved in deionized water at 0–5°C to suppress barium ion (Ba²⁺) solubility, reducing nucleation rates .

-

CO₂ Bubbling: CO₂ is introduced at 250–300 mL/min until the solution pH reaches 6.5–7.0, ensuring complete precipitation:

2 + \text{CO}2 \rightarrow \text{BaCO}3 + \text{H}2\text{O} \quad

-

Solid-Liquid Separation and Drying: The precipitate is vacuum-dried at 60°C for 24 hours to prevent crystal agglomeration .

Critical Factors:

-

Strontium Control: Using Ba(OH)₂·8H₂O with Sr <10 ppm minimizes impurity incorporation .

-

Mixing Ratio: 80–250 g Ba(OH)₂·8H₂O per liter of water balances yield and particle size .

Composite Hydroxide Melt (CHM) Synthesis for Nanostructured BaCO₃

The CHM method, developed for functional nanomaterials, produces this compound with tailored morphologies using eutectic hydroxide melts. A 2018 study demonstrated the synthesis of BaCO₃ nanorods and composites with nickel .

Procedure:

-

Melt Preparation: A NaOH-KOH eutectic mixture (51.5:48.5 wt%) is heated to 200°C .

-

Precursor Addition: Ba(NO₃)₂·3H₂O is dissolved in the melt, reacting with atmospheric CO₂ during cooling:

3\text{)}2 + 2\text{OH}^- \rightarrow \text{Ba(OH)}2 + 2\text{NO}3^- \quad

2 + \text{CO}2 \rightarrow \text{BaCO}3 + \text{H}2\text{O} \quad

Morphological Control:

-

Residence Time: 24-hour reaction yields 50–100 nm diameter nanorods .

-

Composite Formation: Adding 5–15% Ni(NO₃)₂·3H₂O creates Ni-BaCO₃ hybrids with enhanced catalytic properties .

Multi-Step Crystallization Pathways Involving Amorphous Precursors

In situ X-ray scattering studies revealed a transient amorphous this compound (ABC) phase during witherite (BaCO₃) formation . This pathway proceeds as:

Kinetic Insights:

-

ABC Formation: Nanoparticulate ABC (<10 nm) forms within milliseconds .

-

Hydrate Transition: ABC converts to gortatowskite (BaCO₃·0.5H₂O) within 500 ms, forming anisotropic sheets (1 μm × 10 nm) .

-

Final Crystallization: Gortatowskite recrystallizes to witherite in 30 seconds at 25°C .

Implications:

This mechanism highlights the role of intermediate hydrates in controlling crystal morphology, offering routes to synthesize ultrathin BaCO₃ films for optoelectronics .

Ammonium Bicarbonate Double Decomposition Method

A 2002 patent describes a closed-loop process using barium sulfide (BaS) and ammonium bicarbonate (NH₄HCO₃) to produce BaCO₃ while recovering ammonia (NH₃) and hydrogen sulfide (H₂S) :

4\text{HCO}3 \rightarrow \text{BaCO}3 + (\text{NH}4)2\text{S} + \text{CO}2 + \text{H}_2\text{O} \quad

Process Optimization:

-

Ammonium Chloride Addition: 0.75–0.9:1 BaS:NH₄Cl ratio enhances BaCl₂ purity .

-

Recycling: Filtrates containing (NH₄)₂S are reprocessed into NH₄HCO₃, reducing waste .

Economic Viability:

This method minimizes raw material costs by utilizing byproducts from fertilizer industries, achieving 99% BaCO₃ purity with 50–100 μm particle sizes .

Comparative Analysis of Preparation Methods

| Method | Purity (%) | Particle Size | Reaction Time | Byproducts |

|---|---|---|---|---|

| Barium Sulfide Carbonation | 98–99 | 10–50 μm | 2–4 hours | H₂S |

| Hydroxide Carbonation | ≥99.5 | 1–5 μm | 6–8 hours | None |

| CHM Synthesis | 99 | 50–100 nm | 24 hours | NO₃⁻ |

| Multi-Step Crystallization | 99.8 | 10 nm–1 μm | <1 minute | Hydrate intermediates |

| Ammonium Bicarbonate | 99 | 50–100 μm | 3–5 hours | (NH₄)₂S |

Análisis De Reacciones Químicas

Barium carbonate undergoes several types of chemical reactions, including:

-

Reaction with Acids: this compound reacts with acids such as hydrochloric acid to form soluble barium salts, such as barium chloride, along with carbon dioxide and water: [ \text{BaCO}_3 + 2\text{HCl} \rightarrow \text{BaCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

-

Pyrolysis: When heated, this compound decomposes to form barium oxide and carbon dioxide: [ \text{BaCO}_3 \rightarrow \text{BaO} + \text{CO}_2 ]

-

Precipitation Reactions: this compound can precipitate from solutions containing barium ions and carbonate ions: [ \text{Ba}^{2+} + \text{CO}_3^{2-} \rightarrow \text{BaCO}_3 ]

Common reagents used in these reactions include hydrochloric acid, carbon dioxide, and other acids .

Aplicaciones Científicas De Investigación

Industrial Applications

Ceramics Industry

Barium carbonate is primarily used in the ceramics industry as a fluxing agent. It helps lower the melting point of raw materials, facilitating smoother processing and enhancing the quality of glazes and bricks. Its ability to prevent efflorescence in brick and tile manufacturing is particularly valuable, as it renders soluble salts insoluble, thus improving the aesthetics of the final product .

Glass Manufacturing

In glass production, this compound enhances the refractive index and mechanical strength of glass products. It is essential for producing optical glass and high-quality glassware, where it improves chemical resistance and durability . The inclusion of this compound in glass formulations leads to better optical clarity and brilliance.

| Application Area | Functionality | Benefits |

|---|---|---|

| Ceramics | Fluxing agent for glazes and bricks | Lowers melting temperature; prevents efflorescence |

| Glass Manufacturing | Enhances refractive index | Improves optical clarity; increases durability |

Electronics Industry

This compound is integral to the electronics sector, particularly in the manufacture of ceramic capacitors and thermistors. Its dielectric properties are crucial for maintaining circuit stability and controlling electrical currents . Additionally, it is used in producing barium titanate, a material essential for multilayer ceramic capacitors (MLCCs).

Medical Imaging

Recent studies have highlighted the potential of this compound as a carrier for diagnostic isotopes in medical imaging. Research has developed nano- and microcarriers made from this compound for applications in X-ray computed tomography (CT) and single-photon emission computed tomography (SPECT). These carriers showed promising biodistribution profiles, with significant tumor accumulation efficiencies observed after intratumoral injections . Notably, these carriers exhibited negligible toxicity towards major organs, indicating their safety for potential clinical applications.

Chemical Industry

This compound serves as a precursor in synthesizing various barium compounds such as barium sulfate and barium chloride. These derivatives have applications ranging from medical imaging to oil drilling and water treatment . In addition, this compound is utilized as a source of carbon dioxide in certain chemical processes.

Case Study: this compound in Medical Imaging

A controlled study investigated the use of this compound nano- and microcarriers for imaging applications. The study demonstrated that these carriers could be effectively radiolabeled with isotopes like technetium-99m (99mTc), allowing for enhanced visualization during imaging procedures. The results showed that after intratumoral injection, over 97% of the carriers localized within tumors, while intravenous administration led to different biodistribution patterns .

Case Study: this compound in Ceramics

In another case study focusing on ceramics, researchers evaluated the impact of varying concentrations of this compound on glaze quality. The findings indicated that optimal levels significantly reduced defects such as crazing and pinholing, resulting in smoother finishes on ceramic tiles .

Mecanismo De Acción

The mechanism of action of barium carbonate primarily involves its ability to react with acids to form soluble barium salts. This property is utilized in various industrial processes to remove impurities and in scientific research for the synthesis of other barium compounds .

Comparación Con Compuestos Similares

Comparison with Similar Carbonates

Calcium Carbonate (CaCO₃)

Key Differences :

- Physicochemical Behavior : Under flow-controlled precipitation, BaCO₃ forms denser, more viscous structures compared to CaCO₃, leading to distinct tubular patterns at high reactant concentrations .

Strontium Carbonate (SrCO₃)

Key Differences :

- Radiation Attenuation : BaCO₃’s higher atomic number (Z = 56) provides superior X-ray shielding compared to SrCO₃ (Z = 38) .

- Chemical Reactivity : SrCO₃ reacts more readily with acids, making it preferable for fireworks, whereas BaCO₃’s stability suits high-temperature ceramic processes .

Cerium Carbonate (CeCO₃)

Key Differences :

- Regulatory Status : CeCO₃ is regulated under REACH for sameness in production processes, whereas BaCO₃ requires stringent handling due to toxicity .

- Environmental Impact : BaCO₃ contamination risks groundwater and requires specialized decontamination agents like DeconGel 1101 ; CeCO₃ poses fewer environmental hazards .

Research Findings and Industrial Implications

- Precipitation Dynamics : BaCO₃ and CaCO₃ exhibit similar granular precipitation at low flow rates but diverge in structural morphology under high-concentration conditions, impacting CO₂ mineralization strategies .

- Market Trends : The BaCO₃ market is growing at 4.2% CAGR (2018–2026), driven by demand in glass and construction materials .

Actividad Biológica

Barium carbonate (BaCO₃) is an inorganic compound with notable biological activity, particularly in toxicological contexts. This article explores its biological effects, mechanisms of toxicity, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Overview of this compound

This compound is a white, odorless solid that is relatively insoluble in water but can dissolve in the gastrointestinal tract, leading to significant biological effects upon ingestion. It is primarily used in various industrial applications, including ceramics and glass manufacturing, and as a rodenticide due to its toxicity.

Barium ions (Ba²⁺) mimic calcium ions (Ca²⁺) in biological systems, leading to various physiological effects:

- Muscle Stimulation : Barium stimulates all types of muscles, including striated, cardiac, and smooth muscle. This stimulation can lead to muscle contractions and eventual paralysis due to neuromuscular blockade when exposure levels are high enough .

- Electrolyte Imbalance : Barium exposure can cause hypokalemia (low serum potassium levels), which may lead to arrhythmias and other cardiac issues. The mechanism involves the forced intracellular movement of potassium ions .

Acute Toxicity

Acute toxicity studies have shown that this compound can lead to severe health issues:

- In a case study involving a 22-year-old male who ingested this compound, symptoms included abdominal pain, muscle weakness, respiratory failure, and life-threatening arrhythmias. Aggressive treatment including hemodialysis was required for recovery .

- Animal studies indicate that doses as low as 30 mg/kg can be lethal in certain conditions. For instance, a study found that at 300 mg/kg doses, significant mortality occurred within 24 hours .

Chronic Toxicity

Chronic exposure studies reveal long-term health impacts:

- A study on rats exposed to barium chloride (a related compound) showed renal toxicity and decreased body weight at high concentrations over extended periods .

- In aquatic models such as Channa punctatus (a type of fish), this compound exposure resulted in behavioral changes and hematological alterations, including cell membrane damage in red blood cells (RBCs) observed over time .

Human Case Study

A notable case involved a young man who ingested this compound dissolved in hydrochloric acid. Following ingestion, he experienced severe hypokalemia and required mechanical ventilation due to respiratory failure. The use of hemodialysis helped expedite the removal of barium from his system, leading to a full recovery after aggressive treatment .

Animal Model Study

In laboratory settings, Channa punctatus were exposed to varying concentrations of this compound. The study documented the following effects over six days:

| Parameter | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 |

|---|---|---|---|---|---|---|

| Body Color Change | 5 | 4.7 | 4.8 | 4.2 | 3 | 2 |

| Fish Movement | 5 | 4.5 | 4.3 | 3.2 | 2 | 1 |

| Food Intake | 5 | 4.8 | 4 | 2.8 | 2 | 1 |

| Mucus Secretion | 1 | 1 | 2 | 3 | 4.7 | 5 |

The data indicated a clear decline in health and activity levels correlating with increased exposure duration .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing high-purity barium carbonate, and how do experimental conditions influence yield and purity?

- Methodological Answer : this compound is commonly synthesized via precipitation (e.g., reacting barium chloride with sodium carbonate) or thermal decomposition of barium nitrate . Key parameters include pH control (8–10 for precipitation), temperature (e.g., 80–100°C for accelerated crystallization), and post-synthesis washing to remove ionic impurities. Purity can be verified using X-ray diffraction (XRD) for phase identification and inductively coupled plasma optical emission spectrometry (ICP-OES) for trace metal analysis.

- Example Data :

| Synthesis Method | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Precipitation | 25 | 85–90 | 98.5 |

| Thermal Decomposition | 400–600 | 70–80 | 99.0 |

Q. What safety protocols are critical when handling this compound in experimental settings?

- Methodological Answer : Due to its toxicity (TLV 0.5 mg/m³ for soluble barium compounds ), researchers must use fume hoods for powder handling, wear nitrile gloves and N95 respirators, and implement strict waste disposal protocols per EPA guidelines. Emergency procedures for inhalation exposure include immediate fresh air ventilation and medical evaluation .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Morphology : Scanning electron microscopy (SEM) for particle size distribution.

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., 811°C melting point ).

- Surface Area : Brunauer-Emmett-Teller (BET) analysis for porous variants.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal decomposition temperatures of this compound across studies?

- Methodological Answer : Variations in decomposition temperatures (e.g., 811°C vs. 1300°C ) may arise from impurities, atmospheric conditions (CO₂ partial pressure), or instrument calibration. To address this:

- Conduct TGA under controlled atmospheres (e.g., N₂ vs. air).

- Compare XRD patterns pre- and post-decomposition to identify intermediate phases.

- Standardize sample preparation (e.g., calcination history).

Q. What methodological approaches optimize this compound’s integration into CO₂ capture materials, such as barium orthotitanate ceramics?

- Methodological Answer : Recent studies use solid-state reactions between BaCO₃ and TiO₂ at 900–1200°C to form BaTiO₃-CO₂ absorbents . Key steps include:

- Synthesis : Sol-gel or co-precipitation for homogeneous mixing.

- Characterization : In-situ XRD to monitor phase transitions during CO₂ absorption.

- Performance Testing : Gravimetric analysis under varying CO₂ concentrations and temperatures.

Q. How should experimental designs account for this compound’s low aqueous solubility (24 mg/L at 20°C) in solubility-dependent applications?

- Methodological Answer : To enhance solubility for reactions (e.g., in catalyst preparation):

- Use acidic media (e.g., dilute HCl) to convert BaCO₃ to soluble Ba²⁺.

- Employ hydrothermal synthesis (elevated temperatures/pressures) to increase dissolution rates.

- Monitor ionic conductivity to confirm complete dissolution .

Q. What strategies ensure reproducibility in this compound-based experiments, particularly when scaling up laboratory protocols?

- Methodological Answer : Document all parameters (e.g., stirring rate, aging time) and validate results through:

- Inter-laboratory comparisons : Share protocols with collaborators.

- Statistical replication : Perform triplicate experiments with error margins <5%.

- Reference materials : Use NIST-traceable BaCO₃ standards for calibration .

Q. Contradiction Analysis & Data Interpretation

Q. How can conflicting data on this compound’s reactivity with acids be systematically analyzed?

- Methodological Answer : Discrepancies in reaction rates (e.g., HCl vs. H₂SO₄) may stem from passivation layers. To investigate:

- Use in-situ Fourier-transform infrared spectroscopy (FTIR) to detect surface intermediates.

- Compare kinetic data (e.g., activation energy) across acid types and concentrations .

Q. What frameworks guide the design of this compound experiments to align with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

- Metadata : Include synthesis conditions, instrument models, and raw data files.

- Repository use : Deposit datasets in Zenodo or Figshare with DOI links.

Propiedades

IUPAC Name |

barium(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJRCSIUFZENHW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCO3, CBaO3 | |

| Record name | BARIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Barium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029623 | |

| Record name | Carbonic acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium carbonate is a white powder. It is insoluble in water and soluble in most acids, with the exception of sulfuric acid. It has a specific gravity of 4.275. It is toxic by ingestion., Water insoluble, white powder; [CAMEO], WHITE CRYSTALLINE POWDER. | |

| Record name | BARIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.0014 g/100 g at 20 °C, Slightly soluble (1:1000) in carbon dioxide-water; soluble in dilute hydrochloric acid, nitric acid or acetic acid; soluble in ammonium chloride or ammonium nitrate solutions, Insoluble in sulfuric acid, Insoluble in ethanol, Solubility in water, g/100ml at 20 °C: 0.002 (very poor) | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.3 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.308 g/cu cm, 4.43 g/cm³ | |

| Record name | BARIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Essentially zero | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

0.06-0.12% total sulfur as S /Commercial material/ | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, heavy powder | |

CAS No. |

513-77-9, 25070-31-9 | |

| Record name | BARIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025070319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P669D8HQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

ERG is for "Barium compound, n.o.s." Vapor pressure is negligible. 811 °C, 1380 °C (decomposes), No melting point; decomposes at >1300 °C | |

| Record name | Barium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Barium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0777 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.